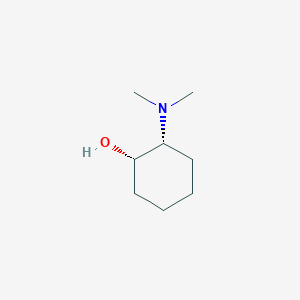![molecular formula C18H24N2O3 B12285267 1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-](/img/structure/B12285267.png)
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- is a complex organic compound with a unique structure. It is a degradation product of Saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-IV) developed for the treatment of type 2 diabetes . The compound has a molecular formula of C18H24N2O3 and a molecular weight of 316.39 .
Preparation Methods
The synthesis of 1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- involves several steps. The synthetic route typically starts with the preparation of the tricyclic decane structure, followed by the introduction of the hydroxy group. The cyclopropane ring is then formed, and the pyrazine and pyrrolo rings are constructed through a series of cyclization reactions. The final product is obtained after purification and characterization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s role as a degradation product of Saxagliptin makes it relevant in studies related to diabetes and metabolic disorders.
Medicine: The compound’s potential as a DPP-IV inhibitor makes it a candidate for the development of new therapeutic agents for diabetes and other related conditions.
Mechanism of Action
The mechanism of action of 1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- involves its interaction with dipeptidyl peptidase-4 (DPP-IV). The compound binds to the active site of DPP-IV, inhibiting its activity. This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, the compound helps to increase the levels of incretin hormones, thereby improving insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione, hexahydro-4-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-, (1aS,4S,6aR,7aS)- can be compared with other similar compounds, such as:
Saxagliptin: The parent compound from which it is derived. Saxagliptin is a potent DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-IV inhibitor with a similar mechanism of action but different chemical structure.
Sitagliptin: A widely used DPP-IV inhibitor with a different chemical structure and pharmacokinetic profile.
The uniqueness of 1H-Cyclopropa[4,5]pyrrolo[1,2-a]pyrazine-3,6-dione lies in its complex structure and its role as a degradation product of Saxagliptin, which may offer insights into the stability and metabolism of DPP-IV inhibitors .
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione |
InChI |
InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21) |
InChI Key |
ZHBXKHDARSBKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


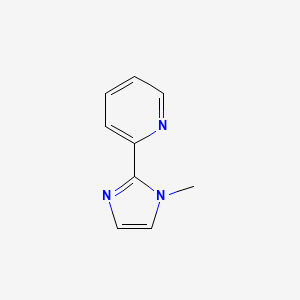
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)
![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
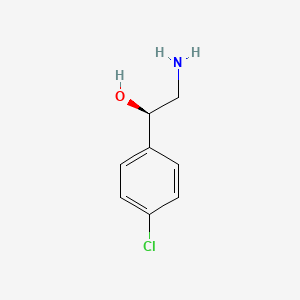

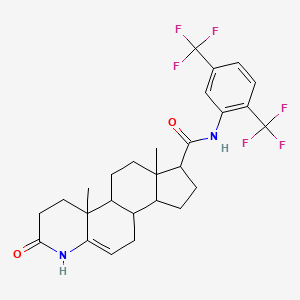
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
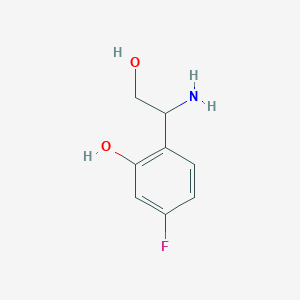
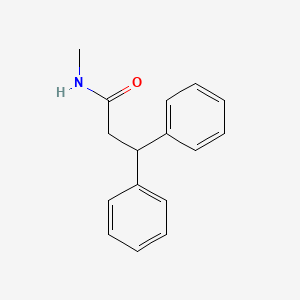
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
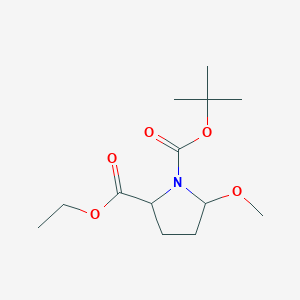

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
